molecular formula C18H21NO4 B11960504 Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate CAS No. 13160-01-5

Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate

Cat. No.: B11960504
CAS No.: 13160-01-5
M. Wt: 315.4 g/mol
InChI Key: IGEVJXFHBRPDLX-UHFFFAOYSA-N
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Description

Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,4-dimethoxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzoic acid and 3,4-dimethoxybenzyl chloride.

    Formation of Intermediate: The 4-aminobenzoic acid is first esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.

    Nucleophilic Substitution: The ethyl 4-aminobenzoate is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or primary amines.

Scientific Research Applications

Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dimethoxybenzyl group can enhance binding affinity to certain proteins, while the benzoate moiety can facilitate cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Similar in structure but with a dimethylamino group instead of a 3,4-dimethoxybenzyl group.

    Ethyl 4-aminobenzoate: Lacks the 3,4-dimethoxybenzyl substitution, making it less complex.

    Ethyl 4-((3,4-dimethoxyphenyl)amino)benzoate: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

Ethyl 4-((3,4-dimethoxybenzyl)amino)benzoate is unique due to the presence of the 3,4-dimethoxybenzyl group, which can impart distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.

Properties

CAS No.

13160-01-5

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 4-[(3,4-dimethoxyphenyl)methylamino]benzoate

InChI

InChI=1S/C18H21NO4/c1-4-23-18(20)14-6-8-15(9-7-14)19-12-13-5-10-16(21-2)17(11-13)22-3/h5-11,19H,4,12H2,1-3H3

InChI Key

IGEVJXFHBRPDLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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